
Diatrizoic acid dihydrate
Overview
Description
Diatrizoic acid dihydrate (C₁₁H₉I₃N₂O₄·2H₂O) is a hydrous crystalline form of diatrizoic acid, a triiodinated benzoic acid derivative widely used as an ionic contrast agent in radiographic imaging. Its molecular structure features three iodine atoms, which provide high radiopacity, and a carboxylic acid group that enhances water solubility when formulated as salts (e.g., sodium diatrizoate dihydrate) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diatrizoic acid dihydrate involves several steps:
Iodination: The process begins with the iodination of 3,5-diaminobenzoic acid using iodine monochloride to form a triiodinated intermediate.
Acylation: The triiodinated intermediate undergoes acylation with acetic anhydride to produce diatrizoic acid.
Hydration: The final step involves the crystallization of diatrizoic acid in the presence of water to form the dihydrate
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diatrizoic acid dihydrate primarily undergoes substitution reactions due to the presence of iodine atoms and acetamido groups. These reactions include:
Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles under specific conditions.
Hydrolysis: The acetamido groups can undergo hydrolysis in the presence of strong acids or bases
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used
Major Products:
Nucleophilic Substitution: The major products include substituted benzoic acids.
Hydrolysis: The major products include 3,5-diaminobenzoic acid and acetic acid
Scientific Research Applications
Diatrizoic acid dihydrate is a contrast agent that enhances imaging clarity in X-rays and CT scans and is suitable for hematology and histology . It is widely utilized in research, including medical imaging, hematology, histology, and pharmaceutical development .
Medical Imaging
this compound is commonly used as a contrast agent in X-ray and CT imaging to enhance the visibility of internal structures . Its iodine content provides excellent contrast, making it invaluable in diagnostic procedures .
Hematology
In blood studies, this compound aids in the visualization of blood cells and their morphology, allowing for better diagnosis of blood disorders .
Histology
The compound is employed in tissue staining processes, helping researchers identify cellular structures and analyze tissue samples more effectively .
Pharmaceutical Development
this compound serves as a key ingredient in developing new imaging agents, contributing to advancements in medical diagnostics and treatment planning .
Research Applications
In laboratory settings, it is used to study the effects of iodinated compounds on biological systems, providing insights that can lead to improved therapeutic strategies . It has also been used as a contrast-enhancing fluid for X-ray-based measurements .
Mechanism of Action
Diatrizoic acid dihydrate functions as an iodine-containing X-ray contrast agent. The high electron density of iodine atoms effectively scatters or stops X-rays, creating a clear contrast between different tissues in the body. This contrast enhancement allows for detailed visualization of internal structures during diagnostic imaging .
Comparison with Similar Compounds
Key Properties:
- Thermal Behavior : The dihydrate form exhibits a broad endothermic peak at 164.8°C, corresponding to dehydration, followed by an exothermic event at 229.6°C (recrystallization of the anhydrous form) and a final melting endotherm at 334.2°C .
- Solubility: Diatrizoic acid dihydrate dissolves completely in water within 4 hours, but nanoparticle agglomerates reduce dissolution time to 2 hours due to increased surface area .
- Crystal Structure : The dihydrate form encapsulates water molecules between pairs of host molecules, forming a stable hydrogen-bonding network. This structure precludes halogen bonding, a feature present in anhydrous forms .
Clinically, it is used for imaging the respiratory and urinary tracts, with formulations optimized for pulmonary delivery as dry powder aerosols or intravenous administration .
Anhydrous Diatrizoic Acid
Key Insight : The anhydrous form lacks encapsulated water, enabling halogen bonding, which may influence stability and interactions in formulations. However, the dihydrate is preferred in pharmacopeial standards due to predictable dehydration behavior .
Sodium Diatrizoate Dihydrate
Key Insight : The sodium salt enhances water solubility and bioavailability, making it more suitable for vascular imaging, while the acid form is utilized in specialized applications like dry powder aerosols .
Non-Ionic Contrast Agents (e.g., Iohexol)
Key Insight: Non-ionic agents like iohexol are safer at lower doses due to reduced osmotic stress, whereas this compound requires higher doses for comparable efficacy, increasing toxicity risks .
Meglumine-Based Contrast Agents
Property | This compound | Meglumine Diatrizoate |
---|---|---|
Solubility | Moderate (pH-dependent) | Enhanced solubility (organic cation) |
Metabolism | Renal excretion | Hepatic metabolism involved |
Biological Activity
Diatrizoic acid dihydrate, also known as amidotrizoic acid dihydrate, is a radiographic contrast agent primarily used in medical imaging. Its biological activity is characterized by its osmotic properties, safety profile, and applications in various diagnostic procedures. This article explores the compound's biological activity, including its uses, mechanisms, and relevant research findings.
- Chemical Formula : CHINO·2HO
- Molecular Weight : 649.946 g/mol
- CAS Number : 50978-11-5
- IUPAC Name : 3,5-diacetamido-2,4,6-triiodobenzoic acid dihydrate
This compound is an organoiodine compound belonging to the class of aminobenzoic acids. It is known for its high iodine content, which provides its radio-opacity necessary for imaging.
Medical Uses
This compound is widely utilized in various medical imaging techniques:
- X-ray Imaging : It serves as a contrast medium for gastrointestinal studies, angiography, and urography. It allows visualization of blood vessels and the urinary system.
- Alternative to Barium : In cases where patients are allergic to barium sulfate or when barium may leak into the abdominal cavity, diatrizoic acid can be used as a safer alternative .
- Treatment of Intestinal Obstruction : It can help relieve obstructions caused by Ascaris lumbricoides by promoting fluid shifts within the bowel lumen due to its osmotic properties .
The biological activity of this compound is primarily attributed to its osmotic effects :
- Osmotic Properties : The compound's high osmolarity enables it to draw water from surrounding tissues into the intestines. This property can lead to dehydration in vulnerable populations, such as infants .
- Minimal Absorption : Diatrizoic acid is minimally absorbed from the gastrointestinal tract and is excreted via the urinary system. This characteristic makes it effective for imaging without significant systemic exposure .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
Case Studies and Clinical Applications
- Contrast Media Effectiveness : A study demonstrated that diatrizoic acid effectively enhances the visibility of structures during X-ray imaging compared to other agents like barium sulfate .
- Nanoparticle Formulations : Research on nanoparticle formulations of diatrizoic acid has shown that these can improve drug delivery and reduce side effects associated with traditional forms .
Safety Profile
- Diatrizoic acid has been reported to be safe for use in diagnostic imaging; however, caution is advised in patients with pre-existing renal conditions due to potential nephrotoxicity associated with iodinated contrast agents .
Data Table of Biological Activity
Property | Value |
---|---|
Solubility | Very slightly soluble in water |
Osmolarity | High |
Bioavailability | Minimal |
Excretion | Urinary system |
Half-life (T) | ~110 minutes |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying diatrizoic acid dihydrate to ensure research-grade quality?
- Methodological Answer : this compound must be dried at 105°C for 4 hours prior to use to remove residual moisture, as specified in USP standards . Synthesis should follow protocols ensuring the absence of related compounds (e.g., 5-acetamido-3-amino-2,4,6-triiodobenzoic acid, termed "Related Compound A") through HPLC or TLC validation . Storage requires airtight containers protected from light to prevent decomposition .
Q. How can researchers standardize solubility assessments of this compound across experimental conditions?
- Methodological Answer : Solubility varies with solvent composition:
Solvent System | Solubility Range |
---|---|
10% DMSO | 1–10 mM |
45% Saline | ≥2.5 mg/mL |
These values, derived from in vitro studies using HK-2 cells, require validation via dynamic light scattering (DLS) or UV-Vis spectroscopy to account for solvent interactions . |
Q. What are the validated protocols for assessing acute toxicity in animal models using this compound?
- Methodological Answer : Use Sprague-Dawley rats for inhalation studies with nanoparticle aerosols (≥2.5 mg/mL). Monitor lung tissue histopathology post-exposure for 24–72 hours to evaluate acute inflammation. Include control groups exposed to saline aerosols to distinguish compound-specific effects .
Advanced Research Questions
Q. How can crystallographic discrepancies between anhydrous, hydrated, and solvated forms of diatrizoic acid be resolved?
- Methodological Answer : Employ single-crystal neutron diffraction and PACHA (Partial Atomic Charges and Hardness Algorithm) calculations to analyze hydrogen/halogen bonding networks. For example, the dihydrate form encapsulates water molecules in a stable motif, while solvates prioritize carboxylic acid interactions . X-ray crystallography (e.g., OLEX2 software ) is critical for structural refinement.
Q. What mechanisms underlie this compound-induced mitochondrial dysfunction in renal cells?
- Methodological Answer : Use Seahorse XF ATP Rate Assays to quantify mitochondrial vs. glycolytic ATP production. Expose HK-2 cells to 1–10 mM diatrizoic acid for 2–24 hours. Measure calcium flux (Fluo-4 AM dye) and oxidative stress markers (e.g., ROS via DCFH-DA). Data show mitochondrial membrane potential collapse precedes apoptosis .
Q. How does environmental persistence of this compound impact ecological risk assessments?
- Methodological Answer : Monitor aqueous concentrations in river systems (e.g., Rhine River) using LC-MS/MS. Trends at Nieuwegein and Lobith stations indicate declining loads due to improved wastewater treatment. Correlate with ERM (Environmental Risk Margin) targets to assess biodegradation kinetics .
Q. What experimental strategies resolve contradictions in radiocontrast efficacy vs. cellular toxicity data?
- Methodological Answer : Apply dose-response modeling (Hill equation) to separate therapeutic (imaging) and toxic thresholds. For in vivo studies, combine micro-CT imaging with concurrent biomarker analysis (e.g., serum creatinine for renal toxicity). Use nanoparticle formulations to enhance targeting and reduce systemic exposure .
Properties
IUPAC Name |
3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQKUXXJPHSPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13I3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048960 | |
Record name | Diatrizoic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50978-11-5 | |
Record name | Amidotrizoic Acid [BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050978115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diatrizoic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIATRIZOIC ACID DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408463F217 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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